

# Technical Guide to Deuterated Sulfuric Acid (D<sub>2</sub>SO<sub>4</sub>)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Sulfuric acid-d2*

Cat. No.: *B058160*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of deuterated sulfuric acid (D<sub>2</sub>SO<sub>4</sub>), a vital reagent in isotopic labeling and mechanistic studies. This document outlines its chemical and physical properties, synthesis, and key applications, with a focus on its utility in research and development.

## Core Chemical and Physical Properties

Deuterated sulfuric acid, also known as deuteriosulfuric acid, is the isotopologue of sulfuric acid where the protium (<sup>1</sup>H) atoms are replaced with deuterium (<sup>2</sup>H or D).<sup>[1]</sup> This substitution imparts a higher molecular weight and subtle but significant differences in physicochemical properties, which are leveraged in various scientific applications.

Table 1: Physicochemical Properties of D<sub>2</sub>SO<sub>4</sub>

| Property         | Value                                             |
|------------------|---------------------------------------------------|
| Chemical Formula | $D_2SO_4$ (or $D_2O_4S$ )[1][2]                   |
| Molecular Weight | 100.09 g/mol [3][4][5][6]                         |
| Appearance       | Colorless, viscous, oily liquid[1][2][7][8]       |
| Density          | 1.87 g/cm <sup>3</sup> [3][7][8]                  |
| Melting Point    | -39 °C[3][7][8]                                   |
| Boiling Point    | 290 °C[3][7][8]                                   |
| Solubility       | Soluble in water (reacts exothermically)[1][2][7] |
| CAS Number       | 13813-19-9[1][4][9]                               |

## Synthesis and Experimental Protocols

The synthesis of high-purity deuterated sulfuric acid is critical for its application in sensitive analytical techniques like NMR spectroscopy. The most common laboratory-scale method involves the controlled reaction of sulfur trioxide ( $SO_3$ ) with heavy water ( $D_2O$ ).

### Experimental Protocol 1: Synthesis of $D_2SO_4$ from $SO_3$ and $D_2O$

This protocol describes a laboratory-scale synthesis of deuterated sulfuric acid.

Materials:

- Sulfur trioxide ( $SO_3$ ), liquid or solid
- Heavy water ( $D_2O$ ), 99.5+% isotopic purity
- Ice bath
- Dry, inert atmosphere glove box or Schlenk line
- Glass reaction vessel with a dropping funnel and magnetic stirrer

**Methodology:**

- Preparation: Set up the reaction vessel under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent contamination from atmospheric moisture.
- Cooling: Place the reaction vessel containing a pre-weighed amount of D<sub>2</sub>O in an ice bath to manage the heat generated during the exothermic reaction.
- Reaction: Slowly add liquid SO<sub>3</sub> dropwise from the dropping funnel to the stirred D<sub>2</sub>O. The reaction is highly exothermic and must be controlled carefully to prevent boiling and the formation of an acid aerosol. The chemical equation for this reaction is:
  - SO<sub>3</sub> + D<sub>2</sub>O → D<sub>2</sub>SO<sub>4</sub><sup>[2]</sup>
- Completion: After the addition is complete, allow the mixture to slowly warm to room temperature while continuing to stir.
- Storage: Store the resulting D<sub>2</sub>SO<sub>4</sub> in a tightly sealed container in a dry environment, as it is hygroscopic.

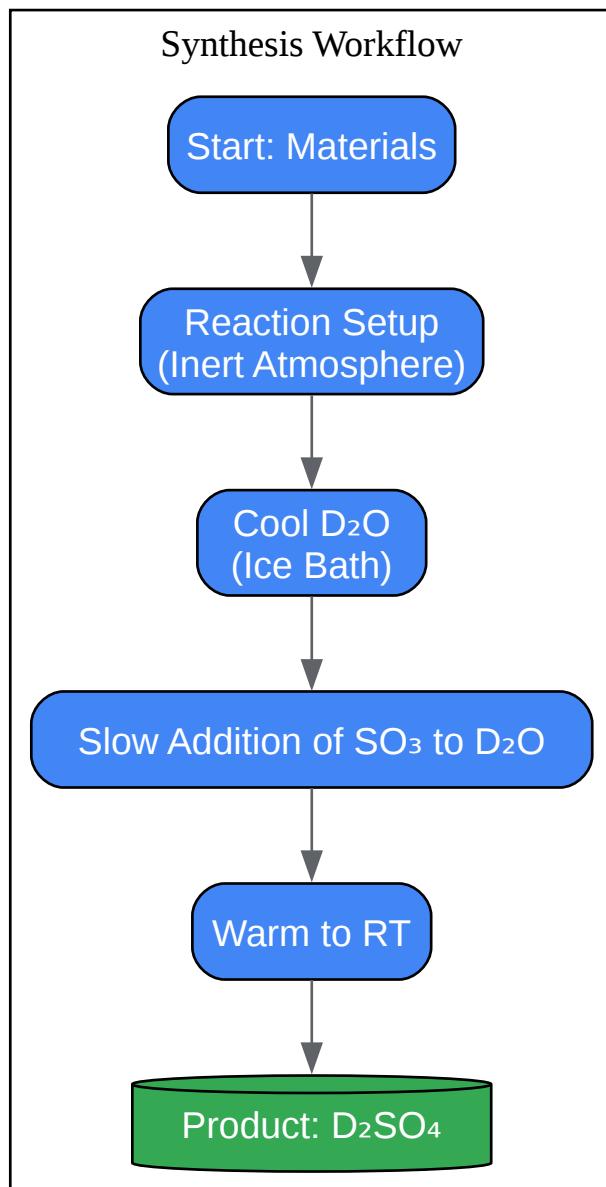
**Safety Precaution:** The reaction between sulfur trioxide and water is extremely vigorous and exothermic. This procedure must be conducted with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.

## Experimental Protocol 2: Electrophilic Aromatic Substitution (H/D Exchange)

A primary application of D<sub>2</sub>SO<sub>4</sub> is in the deuteration of aromatic compounds via electrophilic aromatic substitution. This is widely used to introduce deuterium labels for mechanistic studies or to create internal standards for mass spectrometry.

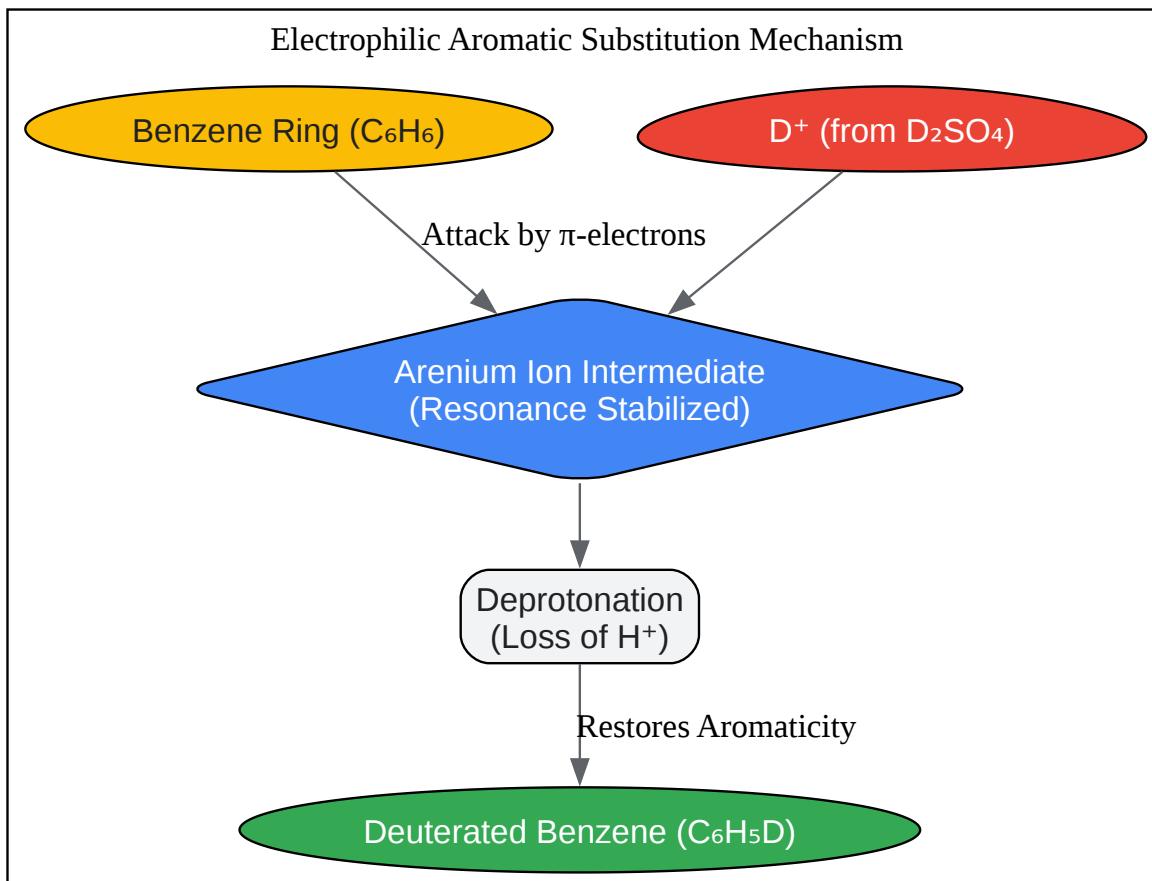
**Materials:**

- Aromatic compound (e.g., benzene)
- Deuterated sulfuric acid (D<sub>2</sub>SO<sub>4</sub>, 96-98% in D<sub>2</sub>O)


- Round-bottom flask with reflux condenser and magnetic stirrer
- Heating mantle
- Deuterated water ( $D_2O$ ) for quenching (optional)
- Organic solvent (e.g., diethyl ether or dichloromethane)
- Anhydrous magnesium sulfate ( $MgSO_4$ ) or sodium sulfate ( $Na_2SO_4$ )

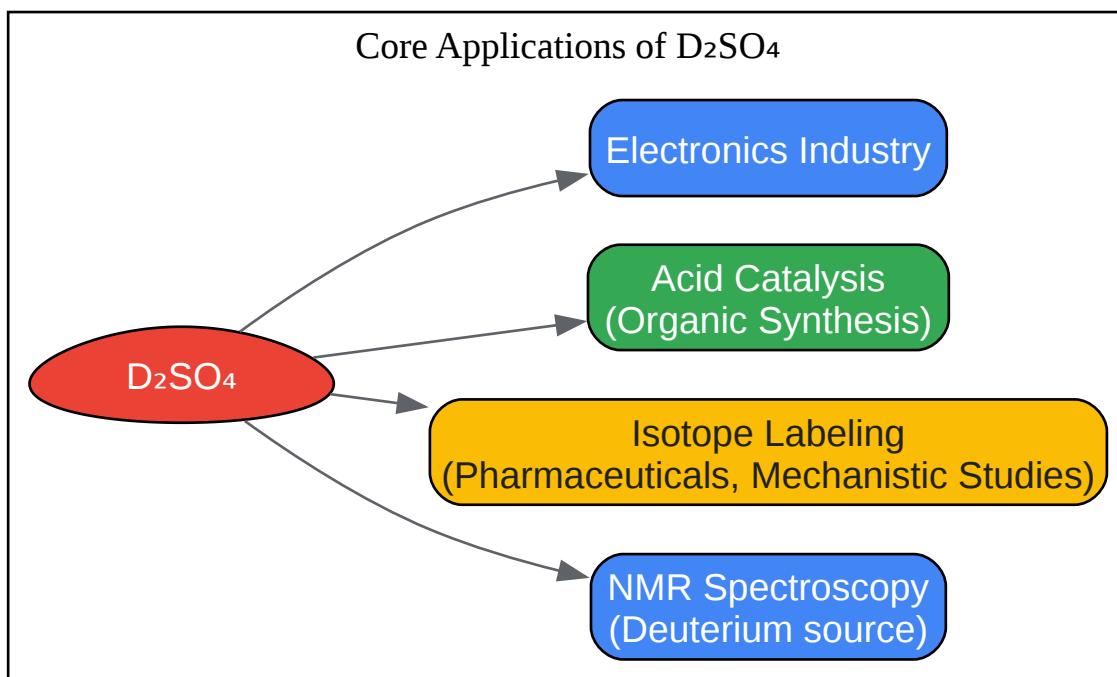
#### Methodology:

- Reaction Setup: In a round-bottom flask, combine the aromatic compound (1.0 equivalent) with an excess of deuterated sulfuric acid. The amount of  $D_2SO_4$  will depend on the reactivity of the aromatic substrate.[\[1\]](#)
- Heating: Heat the mixture with vigorous stirring. For benzene, this reaction is typically slow and may require elevated temperatures (e.g., 50-70 °C) and extended reaction times (several hours to days) to achieve a high degree of deuteration.[\[1\]](#)
- Monitoring: The progress of the reaction can be monitored by taking small aliquots, quenching them, and analyzing by  $^1H$  NMR to observe the decrease in the integral of the aromatic proton signals.
- Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture over ice or into cold  $D_2O$ .
- Extraction: Extract the deuterated aromatic compound with an organic solvent.
- Drying and Concentration: Wash the organic layer with a suitable aqueous solution to remove residual acid, then dry it over an anhydrous drying agent like  $MgSO_4$ .[\[1\]](#) Filter and remove the solvent under reduced pressure.
- Purification: If necessary, purify the product by distillation or column chromatography.


## Visualized Workflows and Mechanisms

Diagrams created using the DOT language provide clear visual representations of the synthesis workflow, reaction mechanism, and application landscape for D<sub>2</sub>SO<sub>4</sub>.




[Click to download full resolution via product page](#)

Caption: A generalized experimental workflow for the synthesis of D<sub>2</sub>SO<sub>4</sub>.



[Click to download full resolution via product page](#)

Caption: Mechanism for the deuteration of benzene with  $\text{D}_2\text{SO}_4$ .



[Click to download full resolution via product page](#)

Caption: Logical relationship of D<sub>2</sub>SO<sub>4</sub> applications in research and industry.

## Applications in Research and Drug Development

The unique properties of deuterated sulfuric acid make it an invaluable tool for researchers.

- **NMR Spectroscopy:** D<sub>2</sub>SO<sub>4</sub> is used as a deuterium source for NMR spectroscopy, allowing for the study of reaction courses and molecular structures.[\[1\]](#)
- **Isotope Labeling:** In drug development, replacing hydrogen with deuterium can alter the metabolic profile of a drug, a strategy known as "deuterium-reinforced" drug design. D<sub>2</sub>SO<sub>4</sub> serves as a fundamental reagent for introducing deuterium into aromatic precursors of active pharmaceutical ingredients (APIs).
- **Mechanistic Studies:** The significant kinetic isotope effect observed when a C-H bond is replaced by a C-D bond allows researchers to use D<sub>2</sub>SO<sub>4</sub> to probe reaction mechanisms. If the rate of a reaction changes upon deuteration, it indicates that C-H bond cleavage is part of the rate-determining step.

- **Organic Synthesis:** As a strong acid, D<sub>2</sub>SO<sub>4</sub> can be used as a catalyst in various organic reactions, such as esterification and dehydration, particularly when the presence of deuterium is desired in the reaction environment.[\[7\]](#)

## Safety and Handling

Deuterated sulfuric acid is a strong, corrosive acid and must be handled with the same precautions as its non-deuterated counterpart.[\[1\]](#)

- **Corrosivity:** It can cause severe chemical burns upon contact with skin or eyes.
- **Reactivity:** It reacts violently with water, bases, and many organic materials.[\[3\]](#)[\[8\]](#)
- **Handling:** Always handle D<sub>2</sub>SO<sub>4</sub> in a chemical fume hood while wearing appropriate PPE. Store in a cool, dry, and well-ventilated area away from incompatible substances.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. KR101538534B1 - Method for preparing deuterated aromatic compounds - Google Patents [patents.google.com]
- 3. [youtube.com](http://youtube.com) [youtube.com]
- 4. [uwspace.uwaterloo.ca](http://uwspace.uwaterloo.ca) [uwspace.uwaterloo.ca]
- 5. [chemrxiv.org](http://chemrxiv.org) [chemrxiv.org]
- 6. [researchgate.net](http://researchgate.net) [researchgate.net]
- 7. WO2011053334A1 - Method for preparing deuterated aromatic compounds - Google Patents [patents.google.com]
- 8. [PDF] Direct Introduction of Deuterium into Benzene without Heterogeneous Catalysis | Semantic Scholar [semanticscholar.org]

- 9. aklectures.com [aklectures.com]
- To cite this document: BenchChem. [Technical Guide to Deuterated Sulfuric Acid (D<sub>2</sub>SO<sub>4</sub>)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b058160#d2so4-molecular-weight-and-chemical-formula>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)